5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride
CAS No.: 29451-88-5
Cat. No.: VC2660842
Molecular Formula: C13H14ClNO2
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29451-88-5 |
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Molecular Formula | C13H14ClNO2 |
Molecular Weight | 251.71 g/mol |
IUPAC Name | 5-oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride |
Standard InChI | InChI=1S/C13H14ClNO2/c14-13(17)11-8-12(16)15(9-11)7-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Standard InChI Key | IQEQMBNXMBVLTQ-UHFFFAOYSA-N |
SMILES | C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)Cl |
Canonical SMILES | C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)Cl |
Introduction
Structural Characteristics
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride contains several key structural features that define its chemical behavior and applications. Its structure comprises a five-membered nitrogen-containing heterocycle (pyrrolidine) with specific functional groups attached at defined positions.
Key Structural Elements
The molecule is characterized by:
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A pyrrolidine ring system (five-membered nitrogen heterocycle)
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A carbonyl group at position 5 of the pyrrolidine ring (5-oxo)
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A 2-phenylethyl substituent on the nitrogen atom
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A carbonyl chloride (acyl chloride) group at position 3 of the pyrrolidine ring
The presence of the carbonyl chloride functional group makes this compound particularly reactive and useful in various synthetic applications, especially in the formation of amides and esters. This reactivity can be harnessed for the development of more complex molecules of interest in medicinal chemistry and materials science .
Physical and Chemical Properties
The physical and chemical properties of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride are crucial for understanding its behavior in chemical reactions and its potential applications in synthetic chemistry.
Physical Properties
This compound is typically obtained as a solid substance with specific characteristics that facilitate its use in laboratory settings and industrial applications. While complete physical data is limited in the available literature, related compounds provide insight into its expected properties .
Chemical Reactivity
The chemical reactivity of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride is primarily determined by the presence of the carbonyl chloride group, which makes it:
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Highly reactive toward nucleophiles, particularly amines and alcohols
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Useful in amide and ester bond formation reactions
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Sensitive to moisture (prone to hydrolysis)
The compound's reactivity profile makes it valuable in organic synthesis, particularly in reactions where the formation of amide or ester bonds is required. The carbonyl chloride group readily reacts with nucleophiles such as amines to form amides, which is a fundamental reaction in peptide chemistry and drug development .
Synthesis Methods
Several synthetic approaches can be employed to prepare 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride, with the choice of method often depending on available starting materials and desired scale.
From Carboxylic Acid Precursor
The most common approach involves converting the corresponding carboxylic acid (5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid) to the acyl chloride using chlorinating agents:
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Starting with 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid
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Treatment with oxalyl chloride or thionyl chloride
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Addition of a catalytic amount of DMF (as catalyst)
This method is particularly notable as it appears in literature concerning the synthesis of similar compounds, where the oxalyl chloride method proved most suitable for preparing acyl chlorides from structurally related precursors .
Alternative Synthetic Approaches
Alternative approaches may include:
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Direct functionalization of the pyrrolidine ring with appropriate reagents
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Stepwise construction of the heterocyclic system with pre-installed functional groups
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Use of protecting group strategies when working with more complex substrates
The choice of synthetic method often depends on the specific requirements of the target application, scale of production, and available starting materials.
Applications in Organic Synthesis
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride serves as a valuable intermediate in organic synthesis, particularly in reactions where amide or ester bond formation is required.
Amide Bond Formation
The compound reacts readily with amines to form amide bonds, making it useful in:
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Peptide synthesis
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Synthesis of pharmaceutical intermediates
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Preparation of structurally complex molecules with biological activity
For example, research has shown that similar acyl chlorides can be used in the synthesis of pyrrolidine carboxamide derivatives, which have demonstrated activity as enzyme inhibitors .
Coupling Reactions
The reactivity of the carbonyl chloride group can be exploited in various coupling reactions:
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Reaction with alcohols to form esters
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Coupling with organometallic reagents to form ketones
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Reaction with other nucleophiles to introduce diverse functional groups
These coupling reactions are particularly valuable in medicinal chemistry, where structural diversity is often required for the exploration of structure-activity relationships.
Biological Activity and Medicinal Applications
While specific biological activity data for 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride itself is limited, structurally related pyrrolidine derivatives have demonstrated significant biological activities that suggest potential applications for compounds derived from this acyl chloride.
Enzyme Inhibition
Related pyrrolidine carboxamide derivatives have been investigated as enzyme inhibitors, with some showing promising activity:
These data suggest that derivatives of 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride, particularly those where the acyl chloride is converted to carboxamide structures, may possess significant enzyme inhibitory activity .
Related Compounds and Structural Analogs
Understanding the relationship between 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride and its structural analogs provides insight into structure-activity relationships and potential applications.
Carboxylic Acid Analog
5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carboxylic acid (CAS: 30380-70-2) is the direct precursor to the carbonyl chloride and differs only in the replacement of the chloride with a hydroxyl group. This compound has been more extensively studied and characterized:
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Molecular formula: C₁₃H₁₅NO₃
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Molecular weight: 233.26 g/mol
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Serves as a precursor for the synthesis of the carbonyl chloride
Structural Variations
Several structural variations of the base compound have been reported and studied:
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5-Oxo-1-(1-phenylethyl)pyrrolidine-3-carbonyl chloride (CAS: 1160264-09-4): Contains a 1-phenylethyl group rather than a 2-phenylethyl group
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5-Oxo-1-(p-tolyl)pyrrolidine-3-carbonyl chloride: Contains a p-tolyl group instead of a phenylethyl group
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5-Oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid: The carboxylic acid form with a p-tolyl substituent
These variations demonstrate the structural flexibility of the pyrrolidine scaffold and the potential for developing compounds with tailored properties and activities.
Current Research and Future Perspectives
Research into pyrrolidine derivatives continues to evolve, with ongoing investigations into their potential applications in various fields.
Recent Developments
Recent research has focused on:
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Development of more efficient synthetic methods for pyrrolidine derivatives
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Exploration of structure-activity relationships for pharmaceutical applications
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Investigation of novel applications in materials science and catalysis
For instance, work on benzimidazole carboxamide derivatives synthesized using similar acyl chloride intermediates has revealed promising anticancer activities, suggesting potential therapeutic applications for compounds derived from 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride .
Future Research Directions
Future research directions may include:
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Development of more selective and potent enzyme inhibitors based on the pyrrolidine scaffold
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Investigation of novel coupling partners for the carbonyl chloride group
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Exploration of sustainable and green chemistry approaches to the synthesis of these compounds
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Further structure-activity relationship studies to optimize biological activity
The versatility of the pyrrolidine scaffold and the reactivity of the carbonyl chloride functional group suggest that 5-Oxo-1-(2-phenylethyl)pyrrolidine-3-carbonyl chloride will continue to be a valuable intermediate in organic synthesis and drug discovery efforts.
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